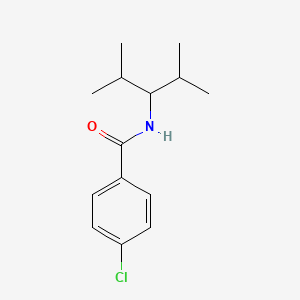![molecular formula C19H20N2O3 B5850524 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5850524.png)
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential in various fields. This compound is also known as MMMPB or MMBC, and it belongs to the class of benzamide derivatives.
作用機序
The mechanism of action of MMMPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, MMMPB has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to the inhibition of angiogenesis and the induction of apoptosis. In neurodegenerative diseases, MMMPB has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Biochemical and physiological effects:
MMMPB has been found to have various biochemical and physiological effects. In cancer cells, MMMPB has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, MMMPB has been found to improve cognitive function, reduce oxidative stress, and inhibit AChE activity. MMMPB has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
MMMPB has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been found to be stable under various conditions. However, MMMPB has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in some assays. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for MMMPB research. In cancer research, MMMPB could be studied further to determine its effectiveness in combination with other anticancer drugs. In neuroscience, MMMPB could be studied further to determine its potential as a treatment for other neurodegenerative diseases. In drug discovery, MMMPB could be used as a lead compound to develop new drugs with improved pharmacological properties. Additionally, further studies could be conducted to determine the safety and toxicity of MMMPB in humans.
Conclusion:
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound with potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MMMPB has shown promise as an anticancer agent, neuroprotective agent, and lead compound for drug discovery. Further studies are needed to determine its full potential and safety in humans.
合成法
The synthesis of MMMPB involves the reaction between 4-morpholinyl isocyanate and 2-amino-5-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields MMMPB as a white crystalline solid with a melting point of 215-217°C.
科学的研究の応用
MMMPB has been studied for its potential in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, MMMPB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, MMMPB has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, MMMPB has been used as a lead compound to develop new drugs with improved pharmacological properties.
特性
IUPAC Name |
2-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-6-2-3-7-15(14)18(22)20-17-9-5-4-8-16(17)19(23)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSOSALBQUNKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5850442.png)
![2,4,5-trichloro-6-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B5850444.png)
![6-amino-1,3-dimethyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5850448.png)


![4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5850464.png)
![2-[(3-bromobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5850468.png)
![1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5850474.png)


![4-chloro-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5850492.png)

![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)
